ethyl [4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound featuring a pyrazole ring substituted with bromine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. . The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce various substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 2-[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 2-[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and methoxyphenyl groups can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
ETHYL 2-[4-BROMO-3,5-BIS(4-METHOX
Properties
Molecular Formula |
C21H21BrN2O4 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H21BrN2O4/c1-4-28-18(25)13-24-21(15-7-11-17(27-3)12-8-15)19(22)20(23-24)14-5-9-16(26-2)10-6-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
GILMJGGSVZHUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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